

Phytochemical & Pharmacological Profile of Leptomerine

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Leptomerine

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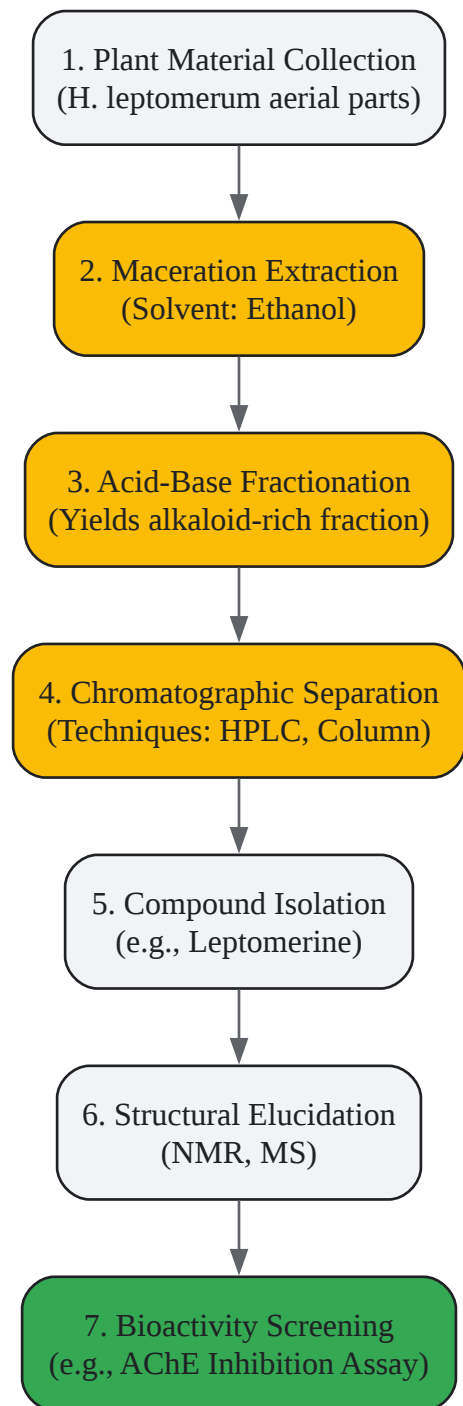
The table below summarizes the core information about **leptomerine** from the scientific literature:

Aspect	Details
Source Plant	<i>Haplophyllum leptomerum</i> (Rutaceae family) [1] [2].
Chemical Class	4-Quinolinone alkaloid [1].
Isolation Context	Isolated alongside other alkaloids like skimmianine from <i>H. leptomerum</i> [1] [2].
Key Biological Activity	Potent acetylcholinesterase (AChE) inhibition [1].
Reported Potency (IC ₅₀)	2.5 μM , which is comparable to the reference drug galanthamine (IC ₅₀ = 1.7 μM) [1].

Experimental Workflow for Alkaloid Isolation & Screening

Based on the methodologies described in related research on *Haplophyllum* and the Rutaceae family, the general process for isolating and testing alkaloids like **leptomerine** involves the stages shown in the

workflow below.



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> Generalized workflow for the isolation of **leptomerine** and screening of its acetylcholinesterase inhibitory activity, based on standard phytochemical approaches.

Detailed Methodological Notes

The following points elaborate on the key stages of the workflow, with a focus on the information available from the search results.

- **Extraction & Fractionation:** A common and effective method for concentrating alkaloids from a crude ethanol extract is **acid-base partition** [1]. The plant material is first extracted with ethanol. The resulting crude extract is then dissolved in acid, which converts alkaloids into water-soluble salts. This acidic solution is washed with a non-polar solvent (like hexane) to remove neutral impurities. Finally, the solution is basified, causing the alkaloids to precipitate, and they are then extracted into an organic solvent like chloroform to yield an alkaloid-rich fraction [1].
- **Separation & Identification:** The alkaloid fraction is typically separated using techniques like **preparative High-Performance Liquid Chromatography (HPLC)** [1]. The structure of isolated compounds is confirmed using spectroscopic methods, primarily **1D and 2D Nuclear Magnetic Resonance (NMR)** experiments, and by comparison with data reported in the scientific literature [1].
- **Bioactivity Assay:** The acetylcholinesterase (AChE) inhibitory activity reported for **leptomerine** was determined through **in vitro enzyme inhibition assays** [1]. The IC_{50} value (the concentration required to inhibit 50% of the enzyme's activity) is the standard metric for reporting potency in such studies. The activity of **leptomerine** ($IC_{50} = 2.5 \mu M$) was benchmarked against the approved Alzheimer's drug galanthamine ($IC_{50} = 1.7 \mu M$) [1].

Guidance for Further Research

The available studies confirm that **leptomerine** is a promising natural product, but a definitive isolation guide for *H. leptomerum* is not fully detailed in the open access results I found. To proceed with laboratory work, you may need to:

- **Consult Original Publications:** The primary research articles, particularly older ones from journals like *Chemistry of Natural Compounds* which are cited in these results, may contain more granular experimental details [3] [2].
- **Extrapolate from Related Species:** The general methodology for alkaloid isolation from the Rutaceae family, as successfully applied to plants like *Esenbeckia leiocarpa*, provides a robust and reliable template that can be adapted for *H. leptomerum* [1].

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References

1. Alkaloids from Stems of *Esenbeckia leiocarpa* Engl. ... [pmc.ncbi.nlm.nih.gov]
2. Alkaloids from *Haplophyllum leptomerum* [link.springer.com]
3. Screening of 14 alkaloids isolated from *Haplophyllum A. Juss.* for ... [academia.edu]

To cite this document: Smolecule. [Phytochemical & Pharmacological Profile of Leptomerine].

Smolecule, [2026]. [Online PDF]. Available at:

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